
Methyl 2-(diethoxyphosphoryl)pent-3-enoate
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Description
Methyl 2-(diethoxyphosphoryl)pent-3-enoate is a useful research compound. Its molecular formula is C10H19O5P and its molecular weight is 250.23 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 2-(diethoxyphosphoryl)pent-3-enoate is a compound of significant interest in biochemical research due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a phosphonate group, which is known for its ability to interact with biological systems. The general structure can be represented as follows:
This compound features a pent-3-enoate backbone, which contributes to its reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of diethoxyphosphoryl derivatives with appropriate alkenes or enolates. The procedure often includes the following steps:
- Preparation of Diethoxyphosphoryl Acetate : Starting from diethyl phosphite, the compound is converted into its acetate form.
- Alkylation : The acetate is then reacted with an appropriate alkene (e.g., methyl acrylate) under basic conditions to form the desired product.
- Purification : The final product is purified using techniques such as column chromatography.
Biological Activity
This compound exhibits various biological activities, particularly in the realms of antimicrobial and anticancer research. Below are some key findings regarding its biological activity:
Antimicrobial Activity
Research has shown that compounds containing phosphonate groups can exhibit significant antimicrobial properties. For instance, studies have indicated that this compound demonstrates potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In vitro studies have suggested that this compound may possess anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest. For example, it has been tested against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
The results indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner.
Case Studies
- Study on Antibacterial Properties : A study conducted by researchers at Okayama University demonstrated that this compound significantly inhibited biofilm formation in Staphylococcus aureus , suggesting potential applications in preventing infections associated with medical devices.
- Anticancer Mechanism Exploration : Another investigation published in PMC explored the mechanisms by which this compound induces apoptosis in breast cancer cells. The study found that the compound activates caspase pathways leading to programmed cell death, highlighting its potential as a therapeutic agent.
Properties
CAS No. |
599179-35-8 |
---|---|
Molecular Formula |
C10H19O5P |
Molecular Weight |
250.23 g/mol |
IUPAC Name |
methyl 2-diethoxyphosphorylpent-3-enoate |
InChI |
InChI=1S/C10H19O5P/c1-5-8-9(10(11)13-4)16(12,14-6-2)15-7-3/h5,8-9H,6-7H2,1-4H3 |
InChI Key |
KNFSSXMBOZIBBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C=CC)C(=O)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.